

Sodium Acetate-18O2: Technical Reference & Application Guide

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: Sodium acetate-18O2

CAS No.: 66012-98-4

Cat. No.: B579941

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Executive Summary

Sodium acetate-18O2 (CAS 66012-98-4) is the doubly

-labeled sodium salt of acetic acid.^{[1][2][3][4]} Unlike singly labeled isotopologues, the presence of two heavy oxygen atoms confers a mass shift of +4 Da (M+4) relative to the unlabeled congener. This distinct mass signature makes it an ideal internal standard for mass spectrometry and a high-resolution tracer for metabolic flux analysis (MFA), particularly in dissecting the acetyl-CoA node where carbon tracing alone may suffer from background interference or recycling ambiguity.

Chemical Identity & Physical Properties

The following data consolidates physical constants and isotopic specifications. Note the distinct molecular weight difference driven by the neutron enrichment of the carboxylate moiety.

Property	Specification
Chemical Name	Sodium Acetate-18O2
Synonyms	Acetic acid-18O2 sodium salt; Sodium ()acetate
CAS Number	66012-98-4
Linear Formula	
Molecular Weight	86.03 g/mol (vs. 82.03 for unlabeled)
Isotopic Purity	Typically atom %
Mass Shift	M+4 (relative to unlabeled)
Solubility	Highly soluble in water; moderately soluble in ethanol
Appearance	White crystalline powder; Hygroscopic
pKa (Acetic Acid)	~4.76 (Isotope effect on pKa is negligible for general use)

Synthesis & Enrichment Mechanism

The Isotopic Exchange Principle

The production of **Sodium Acetate-18O2** relies on the acid-catalyzed oxygen exchange reaction between acetic acid and Oxygen-18 enriched water (

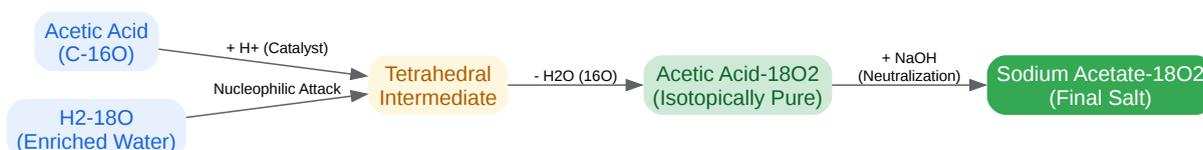
). Unlike carbon labeling, which requires total synthesis from small precursors, oxygen labeling exploits the reversible hydration of the carbonyl group.

Mechanism:

- Protonation: The carbonyl oxygen of acetic acid is protonated by a strong acid catalyst (e.g., HCl), increasing the electrophilicity of the carbonyl carbon.
- Nucleophilic Attack:
attacks the carbonyl carbon, forming a tetrahedral gem-diol intermediate.
- Elimination: The intermediate collapses, expelling a water molecule. Statistically, this eventually leads to the replacement of both
atoms with
due to the high concentration of enriched water.
- Neutralization: The resulting Acetic Acid-18O₂ is neutralized with Sodium Hydroxide (or Sodium Carbonate) to yield the stable salt.

Visualization: Acid-Catalyzed Exchange Pathway

The following diagram illustrates the critical exchange mechanism that researchers must understand to appreciate the stability limits of the compound (i.e., avoid low pH in aqueous solutions to prevent back-exchange).



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Caption: Figure 1. Acid-catalyzed oxygen exchange mechanism converting acetic acid to its 18O-labeled analog.

Analytical & Metabolic Applications

A. Metabolic Flux Analysis (MFA)

Sodium Acetate-18O2 is a precision tool for probing the Acetyl-CoA node. While

-acetate tracks the carbon skeleton,

-acetate allows researchers to study the kinetics of acetate activation and hydrolysis.

- Acetyl-CoA Synthetase (ACSS2) Activity: When

-acetate is activated to Acetyl-CoA, one

atom is transferred to the AMP moiety (forming

-AMP), while the other remains on the carbonyl of Acetyl-CoA. This unique fragmentation pattern helps distinguish exogenous acetate utilization from endogenous production.

- Fatty Acid Synthesis: The incorporation of the

-carbonyl into fatty acids provides a direct readout of lipogenesis rates without the recycling noise often seen with

-glucose.

B. NMR Spectroscopy

In

-NMR, the presence of

induces a slight upfield shift in the resonance of the directly bonded carbon atom (the "isotope shift").^{[5][6]}

- Shift Magnitude: Typically 0.01 – 0.05 ppm per

atom.

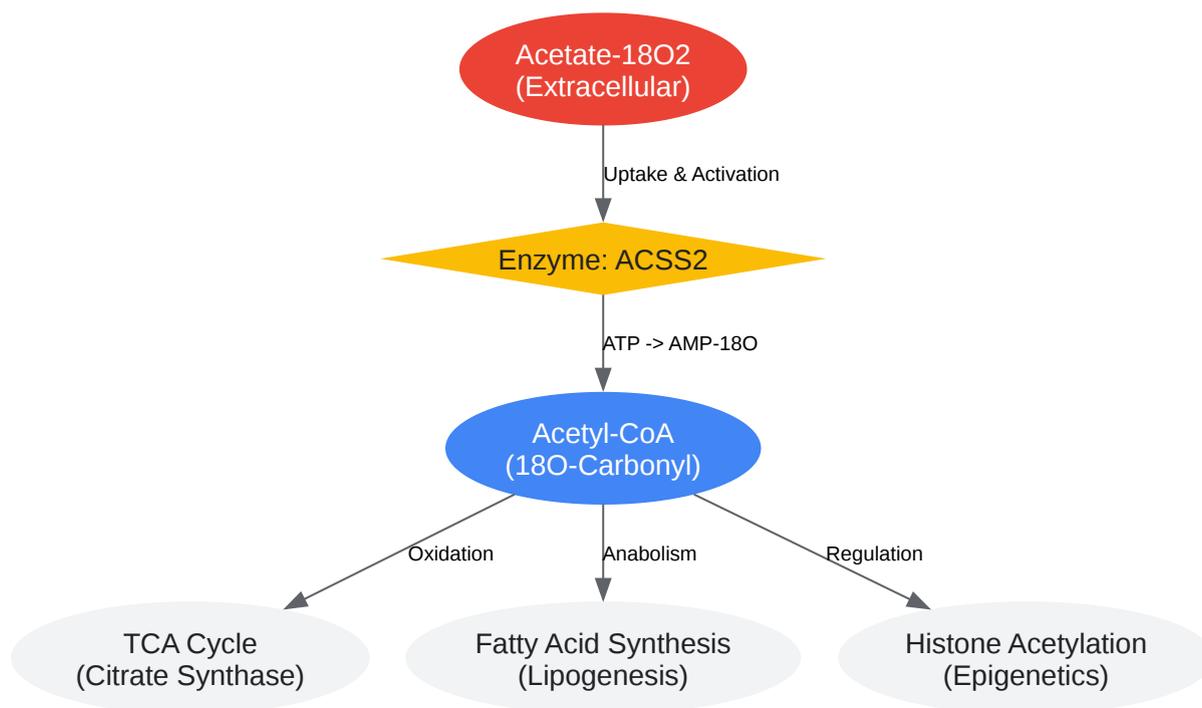
- Utility: This allows for the simultaneous quantification of

,

, and

species in a single sample, enabling precise kinetic studies of carboxylate exchange rates.

Visualization: Metabolic Fate of Acetate-18O2



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Caption: Figure 2.[4] Intracellular metabolic fate of Acetate-18O2 via the ACSS2 labeling pathway.

Experimental Protocols

Protocol A: Preparation of 1.0 M Stock Solution

Rationale: Sodium acetate is hygroscopic. Precise concentration requires accounting for water absorption or using dry weight immediately after opening.

- Weighing: Weigh 860.3 mg of **Sodium Acetate-18O2** into a sterile, pre-tared 15 mL conical tube.
 - Note: Perform this rapidly to minimize moisture uptake from the air.

- Dissolution: Add 8.0 mL of molecular biology grade water (sterile, nuclease-free). Vortex until completely dissolved.
- Volume Adjustment: Adjust the final volume to 10.0 mL with water.
- Filtration: Sterilize using a 0.22 µm PES syringe filter into a fresh sterile vial.
- Storage: Aliquot into 1 mL volumes and store at -20°C. Stable for 6 months.

Protocol B: In Vitro Metabolic Labeling (Adherent Cells)

Rationale: To trace lipogenesis in cancer cell lines.

- Seeding: Seed cells (e.g., HeLa, A549) in 6-well plates and grow to 70% confluency in standard media.
- Starvation (Optional): Wash cells 2x with PBS and incubate in serum-free media for 1 hour to deplete endogenous pools.
- Labeling Pulse: Replace media with complete media containing 500 µM to 5 mM **Sodium Acetate-18O₂**.
 - Control: Run a parallel plate with unlabeled Sodium Acetate.
- Incubation: Incubate for 4–24 hours depending on the metabolic turnover rate of interest.
- Quenching:
 - Rapidly aspirate media.
 - Wash 1x with ice-cold PBS.
 - Add 80% Methanol (-80°C) immediately to quench metabolism and precipitate proteins.
- Extraction: Scrape cells and transfer to microcentrifuge tubes for GC-MS or LC-MS analysis.

Handling, Stability & Safety

Parameter	Guideline
Hygroscopicity	High. The anhydrous salt readily absorbs atmospheric water. Store in a desiccator or tightly sealed container.
pH Stability	Stable in neutral and basic solutions. Avoid strong acids () for prolonged periods, as this catalyzes oxygen back-exchange with water, diluting the isotopic enrichment.
Storage	Room temperature (desiccated). For long-term stock solutions, freeze at -20°C.
Safety	Non-toxic under normal laboratory usage. Standard PPE (gloves, goggles) recommended to prevent contamination of the sample and mild irritation.

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